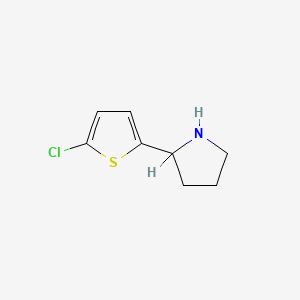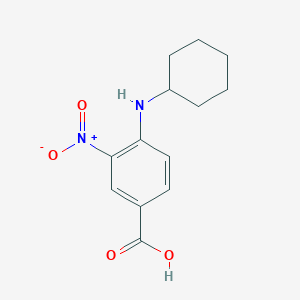
1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural features and versatile applications. The presence of the difluoromethyl group imparts distinct physicochemical properties, making it a valuable entity in medicinal chemistry, agrochemicals, and material science.
Wirkmechanismus
Target of Action
The primary target of the compound 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, also known as the Krebs cycle, which is a central metabolic pathway in all aerobic organisms .
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . By binding to this enzyme, the compound prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle . This disruption leads to a halt in the cycle, affecting the organism’s ability to generate energy .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The downstream effects of this inhibition include a decrease in cellular respiration and ATP production, which can lead to cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve energy depletion within the cell due to the inhibition of the citric acid cycle . This can lead to cell death, particularly in organisms that are highly dependent on this pathway for energy production .
Biochemische Analyse
Biochemical Properties
1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain. This compound acts as an intermediate in the synthesis of several fungicides, which inhibit SDH by binding to its active site . The interaction between this compound and SDH disrupts the enzyme’s function, leading to the inhibition of fungal growth. Additionally, this compound can interact with other proteins and enzymes, potentially affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In fungal cells, the inhibition of succinate dehydrogenase by this compound leads to a disruption in the mitochondrial respiratory chain, resulting in reduced ATP production and cell death . In mammalian cells, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is still under investigation. It is hypothesized that this compound may influence these processes by interacting with key enzymes and proteins involved in cellular regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s difluoromethyl group and carboxylic acid group allow it to form hydrogen bonds and other interactions with the active sites of enzymes like succinate dehydrogenase This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors in its effectiveness. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation can occur over time, particularly in the presence of light or heat . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with prolonged exposure to the compound leading to sustained inhibition of succinate dehydrogenase and other enzymes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its benefits. These findings highlight the importance of dosage optimization in the application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like succinate dehydrogenase . The compound’s metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s difluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and accumulate in specific cellular compartments. This distribution pattern influences the compound’s localization and activity, affecting its overall impact on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The compound’s targeting signals and post-translational modifications direct it to specific organelles, ensuring its proper localization and function. This subcellular distribution is crucial for the compound’s effectiveness in biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluorocarbene precursors under controlled conditions. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been achieved using various difluoromethylation reagents .
Industrial Production Methods: Industrial production methods often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
Vergleich Mit ähnlichen Verbindungen
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- Difluoromethylated pyridines
- Difluoromethylated thiophenes
Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique physicochemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and biological activity .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)9-3(4(10)11)1-2-8-9/h1-2,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDABFWOLGXWIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390042 | |
| Record name | 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925199-97-9 | |
| Record name | 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({4-[(2,6-DICHLOROPHENYL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)(METHOXY)AMINE](/img/structure/B1351491.png)




![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)




![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)
